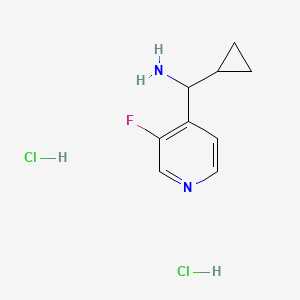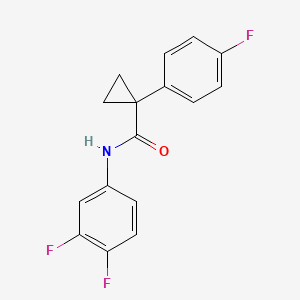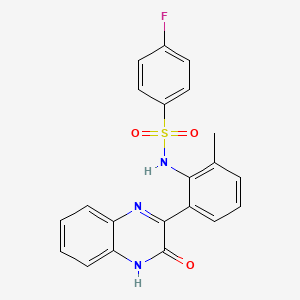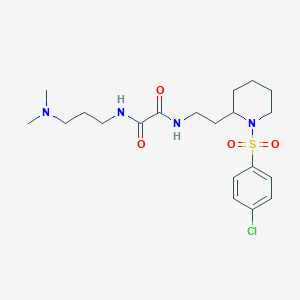![molecular formula C17H14N2O4 B3016257 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1707376-57-5](/img/structure/B3016257.png)
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that is of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. The pyrimidine core is a versatile scaffold that can be modified to yield compounds with a wide range of properties and activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of polyimides containing pyrimidine moieties can be done by reacting diamine monomers with aromatic dianhydrides using a classical two-step polymerization method . Similarly, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones involves a domino sequence of Michael addition, cyclization, and aerial oxidation . These methods highlight the reactivity of the pyrimidine ring and its ability to form complex structures.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the structure of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was determined using single-crystal X-ray diffraction and optimized using density functional theory (DFT) . Similarly, the structure of 5-benzoyl-4-phenyl-2-methylthio-1H-pyrimidine was also elucidated using DFT and experimental methods . These studies provide insights into the geometric parameters and electronic structure of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which can be used to further modify their structure. For example, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one lead to the formation of different polymorphs and isomers, demonstrating the reactivity of the pyrimidine ring . Additionally, the condensation of barbituric acid with different aldehydes and ketones can yield a variety of 5-arylmethylidene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from pyrimidine-containing monomers exhibit excellent solubility, thermal stability, and mechanical properties . The introduction of benzyloxy groups can also affect the antioxidant and radioprotective activities of pyrimidine derivatives, as seen in the study of ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Furthermore, the aggregation-induced emission properties of 5-(benzylidene)pyrimidine-2,4,6-triones demonstrate the potential of these compounds in the development of luminescent materials .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been a subject of study primarily for their chemical properties and synthesis methods. Research by Yurtaeva and Tyrkov (2016) explored the synthesis of 5-(hetarylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-triones, highlighting the reactivity of the compound's methylene hydrogen atoms and its ability to form derivatives through condensation with various aldehydes and diketones (Yurtaeva & Tyrkov, 2016).
Pharmacological Research
While your requirements exclude information related to drug use and dosage, it's notable that compounds structurally related to this compound have been studied for their pharmacological properties. For instance, Vachta, Valter, and Gold-Aubert (1983) investigated the metabolism of febarbamate, a compound with a similar pyrimidine-2,4,6-trione structure, in humans (Vachta, Valter, & Gold-Aubert, 1983).
Catalysis and Eco-Friendly Synthesis
In another study, Brahmachari and Nayek (2017) developed a catalyst-free, eco-friendly synthesis method for a series of functionalized pyrimidine-4,6,11(5H)-triones, showcasing the potential of these compounds in green chemistry applications (Brahmachari & Nayek, 2017).
Spectral Characterization
Research by Kareem, Mohsein, and Majeed (2019) focused on the preparation and spectral characterization of novel heterocyclic ligands derived from pyrimidine-2,4,6-triones. Their study provides insights into the structural and spectral properties of these compounds, which could be useful in various chemical and pharmaceutical applications (Kareem, Mohsein, & Majeed, 2019).
Antimicrobial Activity
Vijaya Laxmi, Kuarm, and Rajitha (2012) synthesized derivatives of pyrimidine-2,4,6(1H,3H,5H)-triones and evaluated their antibacterial activity, indicating the potential biomedical applications of these compounds (Vijaya Laxmi, Kuarm, & Rajitha, 2012).
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-10-16(21)19(17(22)18-15)13-6-8-14(9-7-13)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIULXEUWWPOXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)


![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
![1-[2-(4-Chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one](/img/structure/B3016187.png)
![2,4-Dichloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B3016189.png)

![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3016191.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
![(Z)-3-[5-(4-Chlorophenyl)furan-2-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B3016194.png)
![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)